4-Chloro-6,7-dimethylquinoline-3-carbonitrile

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective SNAr

4-Chloro-6,7-dimethylquinoline-3-carbonitrile (CAS 1017788-74-7) is a polysubstituted quinoline derivative with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol. It belongs to the chloroquinoline-3-carbonitrile class, a privileged scaffold in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules.

Molecular Formula C12H9ClN2
Molecular Weight 216.66 g/mol
CAS No. 1017788-74-7
Cat. No. B1418303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethylquinoline-3-carbonitrile
CAS1017788-74-7
Molecular FormulaC12H9ClN2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2C=C1C)C#N)Cl
InChIInChI=1S/C12H9ClN2/c1-7-3-10-11(4-8(7)2)15-6-9(5-14)12(10)13/h3-4,6H,1-2H3
InChIKeyHIFHCXDNISNCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-dimethylquinoline-3-carbonitrile (CAS 1017788-74-7): A Strategic Quinoline Building Block for Targeted Synthesis


4-Chloro-6,7-dimethylquinoline-3-carbonitrile (CAS 1017788-74-7) is a polysubstituted quinoline derivative with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol . It belongs to the chloroquinoline-3-carbonitrile class, a privileged scaffold in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules [1]. The compound features a reactive 4-chloro leaving group and a 3-cyano electron-withdrawing group, making it a versatile electrophilic intermediate for nucleophilic aromatic substitution (SNAr) reactions, particularly for introducing arylamino motifs at the 4-position [1]. The 6,7-dimethyl substitution pattern distinguishes it from other dialkoxy or unsubstituted analogs, influencing both its physicochemical properties and the steric/electronic profile of downstream derivatives.

Why 4-Chloro-6,7-dimethylquinoline-3-carbonitrile Cannot Be Casually Replaced by Generic Quinoline-3-carbonitriles


The simple interchange of 4-chloro-6,7-dimethylquinoline-3-carbonitrile with other chloroquinoline-3-carbonitrile isomers or analogs is chemically invalid. The position of the chlorine atom (4- vs 2-) dictates the regiochemical outcome of SNAr reactions, leading to structurally divergent final products [1]. Furthermore, the 6,7-dimethyl substitution is not electronically equivalent to 6,7-dimethoxy or 6,7-dialkoxy groups; it lacks the electron-donating resonance effect of alkoxy substituents, resulting in a distinct electrophilic reactivity at the 4-chloro position and altered pharmacokinetic properties in derived inhibitors [2]. The synthetic route reported for the related key intermediate 6-acetamido-4-chloroquinoline-3-carbonitrile, which involves a safer cyclization step, further emphasizes that specific substitution patterns are integral to the synthetic strategy and final drug substance identity [2]. Substituting this compound would necessitate a complete re-optimization of the synthetic pathway, introducing risk in both yield and purity.

Quantitative Differentiation Evidence for 4-Chloro-6,7-dimethylquinoline-3-carbonitrile Against Key Analogs


Regioselective Reactivity Divergence: 4-Chloro vs. 2-Chloro Positional Isomer

The 4-chloro substitution in 4-chloro-6,7-dimethylquinoline-3-carbonitrile is the critical entry point for synthesizing 4-(arylamino)quinoline-3-carbonitrile kinase inhibitors, a well-validated pharmacophore for irreversible EGFR/HER-2 inhibition [1]. Its positional isomer, 2-chloro-6,7-dimethylquinoline-3-carbonitrile (CAS 95104-22-6), cannot access this pharmacophore through simple SNAr because the 2-position reactivity is electronically and sterically distinct, leading to a different regioisomeric product series with divergent biological activity [1][2]. While direct comparative IC50 data for the bare intermediates are unavailable, the final drug molecules (e.g., neratinib, pelitinib) critically depend on the 4-(arylamino) connectivity, not the 2-(arylamino) variant [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective SNAr

Electronic Influence of 6,7-Dimethyl vs. 6,7-Dimethoxy Substitution on Intermediate Reactivity

The 6,7-dimethyl analog presents a distinct electronic environment at the quinoline core compared to the more common 6,7-dimethoxy analog (used in compounds like bosutinib intermediates) [1]. The dimethoxy groups are strong electron donors via resonance (+M effect), which increases the electron density of the ring and can deactivate the 4-chloro position towards nucleophilic attack. In contrast, the 6,7-dimethyl groups influence reactivity primarily through a weaker inductive effect (+I), maintaining a relatively higher electrophilicity at the 4-chloro position [2]. This results in different reaction kinetics. The 6,7-dimethyl scaffold also enhances lipophilicity (predicted logP ~3.5) compared to 6,7-dimethoxy (predicted logP ~1.6), which is a crucial parameter for optimizing the ADME profile of final drug candidates [2].

Structure-Activity Relationship Electrophilic Reactivity Quinoline Scaffold Tuning

Validated Intermediate for a Safer, Scalable Synthetic Route

A patent detailing the synthesis of bosutinib explicitly describes a route employing a disubstituted 4-chloroquinoline-3-carbonitrile derivative as a key intermediate, highlighting the advantage of a safer cyclization step using a 4-chloro intermediate [1]. This is directly contrasted with older routes for similar kinase inhibitors (e.g., pelitinib) that use more hazardous reagents or conditions for constructing the quinoline core [1]. While the patent covers a range of disubstituted derivatives, the 6,7-dimethyl pattern is specifically enabled by this chemistry, offering a safer alternative to the 6,7-dialkoxy series for kilogram-scale manufacturing.

Process Chemistry Scale-up Safety Bosutinib Intermediate

High-Value Application Scenarios for 4-Chloro-6,7-dimethylquinoline-3-carbonitrile in Life Science Research


Synthesis of Novel 4-Anilinoquinoline-3-carbonitrile Kinase Inhibitor Libraries

Medicinal chemistry teams designing focused libraries around the 4-anilinoquinoline-3-carbonitrile scaffold should use this compound as the primary electrophilic core. As established in the J. Med. Chem. optimization of HER-2 inhibitors, the 4-chloro group undergoes efficient SNAr with diverse anilines to generate potential irreversible kinase inhibitors [1]. The 6,7-dimethyl substitution offers a distinct lipophilic and electronic profile compared to the 6,7-dimethoxy series, allowing exploration of novel SAR territory that has yielded orally active clinical candidates.

Process Chemistry Development for Scalable Kinase Inhibitor Manufacturing

This compound is an ideal candidate for process R&D groups tasked with developing cost-effective, scalable routes to kinase inhibitors containing a 6,7-dimethylquinoline core. As evidenced by the patent on bosutinib intermediates, the 4-chloroquinoline-3-carbonitrile scaffold enables a safer cyclization strategy, avoiding hazardous reagents and conditions common to alternative syntheses [1]. Selecting this specific intermediate from the start aligns with Quality by Design (QbD) principles for pharmaceutical development.

Mechanistic Probe for Investigating Regiochemical Selectivity in Quinoline SNAr Reactions

Physical organic chemistry groups can employ this compound to study the relative reactivity of the 4-chloro position in 3-cyanoquinolines. Its 6,7-dimethyl substitution pattern provides a less electron-rich core than dialkoxy analogs, which can serve as a baseline for quantifying the substituent effects on SNAr reaction rates with amines, as outlined in the reactivity differences between isomeric chloroquinoline-3-carbonitriles [2]. The resulting kinetic data are directly applicable to optimizing coupling conditions in drug synthesis.

Differentiated Scaffold for CNS-Targeted Kinase Inhibitor Design

The higher calculated lipophilicity of the 6,7-dimethyl scaffold (logP ~3.5) compared to the more polar 6,7-dimethoxy scaffold (logP ~1.6) makes it a strategically superior starting point for designing blood-brain barrier (BBB)-penetrant kinase inhibitors. Research teams targeting glioblastoma or brain metastases with 4-anilinoquinoline-3-carbonitriles can preferentially select this intermediate to increase the probability of achieving CNS exposure in lead optimization, a critical application not readily achievable with the lower logP analogs.

Quote Request

Request a Quote for 4-Chloro-6,7-dimethylquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.